molecular formula C13H17N5OS B12133955 1-(3-methylphenyl)-4-(morpholin-4-ylmethyl)-1,4-dihydro-5H-tetrazole-5-thione

1-(3-methylphenyl)-4-(morpholin-4-ylmethyl)-1,4-dihydro-5H-tetrazole-5-thione

Cat. No.: B12133955
M. Wt: 291.37 g/mol
InChI Key: DPMURXFSHPBFBC-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-4-(morpholin-4-ylmethyl)-1,4-dihydro-5H-tetrazole-5-thione is a heterocyclic compound that contains a tetrazole ring, a morpholine moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-4-(morpholin-4-ylmethyl)-1,4-dihydro-5H-tetrazole-5-thione typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced via a nucleophilic substitution reaction using morpholine and an appropriate halide precursor.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and an appropriate catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methylphenyl)-4-(morpholin-4-ylmethyl)-1,4-dihydro-5H-tetrazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the morpholine or methylphenyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, nucleophiles, electrophiles, and appropriate solvents such as dichloromethane or acetonitrile.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-methylphenyl)-4-(morpholin-4-ylmethyl)-1,4-dihydro-5H-tetrazole-5-thione has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-(morpholin-4-ylmethyl)-1,4-dihydro-5H-tetrazole-5-thione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved may include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

    1-(3-methylphenyl)-4-(piperidin-4-ylmethyl)-1,4-dihydro-5H-tetrazole-5-thione: Similar structure but with a piperidine moiety instead of morpholine.

    1-(3-methylphenyl)-4-(pyrrolidin-4-ylmethyl)-1,4-dihydro-5H-tetrazole-5-thione: Similar structure but with a pyrrolidine moiety instead of morpholine.

Uniqueness: 1-(3-methylphenyl)-4-(morpholin-4-ylmethyl)-1,4-dihydro-5H-tetrazole-5-thione is unique due to the presence of the morpholine moiety, which can impart distinct physicochemical properties and biological activities compared to its analogs. The combination of the tetrazole ring, morpholine group, and methylphenyl group provides a versatile scaffold for various applications in research and industry.

Properties

Molecular Formula

C13H17N5OS

Molecular Weight

291.37 g/mol

IUPAC Name

1-(3-methylphenyl)-4-(morpholin-4-ylmethyl)tetrazole-5-thione

InChI

InChI=1S/C13H17N5OS/c1-11-3-2-4-12(9-11)18-13(20)17(14-15-18)10-16-5-7-19-8-6-16/h2-4,9H,5-8,10H2,1H3

InChI Key

DPMURXFSHPBFBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=S)N(N=N2)CN3CCOCC3

Origin of Product

United States

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